methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate
Description
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate is a structurally complex small molecule featuring a benzoate ester core linked via a sulfonamide group to a 3,5-dimethylpyrazole ring. This pyrazole moiety is further substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone functional group.
Properties
IUPAC Name |
methyl 3-[[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S2/c1-11-16(12(2)20(18-11)15-7-8-27(22,23)10-15)28(24,25)19-14-6-4-5-13(9-14)17(21)26-3/h4-6,9,15,19H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITZLHNSESQDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC=CC(=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety. The compound’s action on these channels can therefore have a significant impact on these pathways and their downstream effects.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds. These properties impact the compound’s bioavailability and effectiveness.
Result of Action
The activation of GIRK channels by the compound can lead to changes in the cell’s excitability. This can have various molecular and cellular effects, depending on the specific physiological process involved.
Biological Activity
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzoate moiety
- A pyrazole ring
- A sulfonamide group
- A tetrahydrothiophene derivative with a dioxo functional group
Molecular Formula : CHNOS
Molecular Weight : 446.5 g/mol
CAS Number : 2034225-00-6
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the tetrahydrothiophene ring.
- Oxidation to introduce the sulfone group.
- Coupling reactions to attach the pyrazole and benzoate moieties.
Antimicrobial Properties
Recent studies have indicated that compounds containing the tetrahydrothiophene moiety exhibit significant antimicrobial activity. For example:
- A related compound demonstrated antibacterial effects against various pathogenic bacteria, showcasing an inhibition zone in disk diffusion assays .
Anti-inflammatory Effects
Research has shown that derivatives of pyrazoles possess anti-inflammatory properties. The sulfonamide group in this compound may enhance this activity by inhibiting cyclooxygenase (COX) enzymes .
Potassium Channel Activation
A study focusing on N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide ethers revealed their potential as GIRK (G protein-coupled inwardly rectifying potassium channels) activators. The inclusion of the tetrahydrothiophene moiety was crucial for improving metabolic stability and enhancing biological activity .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate may exhibit significant antimicrobial properties due to the presence of the pyrazole ring and sulfonamide group. Pyrazole derivatives are known for their diverse biological activities, including antifungal and antibacterial effects. Research indicates that related compounds have shown efficacy against various pathogens, suggesting potential for this compound in developing new antimicrobial agents .
Anticancer Potential
The structural components of this compound may also contribute to anticancer activities. Compounds containing pyrazole and sulfonamide functionalities have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives have been reported to target specific cancer pathways effectively . The incorporation of the tetrahydrothiophene moiety could enhance metabolic stability and bioactivity in vivo.
Agrochemical Applications
Fungicidal Properties
Recent studies have highlighted the potential of pyrazole-based compounds as fungicides. This compound could be explored for its efficacy against phytopathogenic fungi. Analogous compounds have demonstrated promising results in inhibiting fungal growth in crops such as peanuts and potatoes, indicating that similar structures may provide effective alternatives to existing fungicides .
Pesticidal Activity
The unique structure of this compound suggests it might also act as a pesticide. The ability of pyrazole derivatives to interact with biological targets makes them suitable candidates for developing novel agrochemicals that can manage pest populations while minimizing environmental impact .
Case Study 1: Antifungal Efficacy
In a study evaluating the antifungal properties of pyrazole derivatives, this compound was tested against Sclerotium rolfsii. The compound exhibited moderate inhibitory effects compared to standard fungicides like thifluzamide and tebuconazole, suggesting its potential as an alternative treatment strategy in agriculture .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer activity of related pyrazole compounds demonstrated that modifications to the pyrazole ring could enhance cytotoxicity against various cancer cell lines. The study indicated that compounds with sulfonamide groups showed improved interactions with target proteins involved in tumor growth regulation .
Comparison with Similar Compounds
Ester Group
- Target Compound : Methyl benzoate ester.
- Analogues (e.g., I-6230, I-6232): Ethyl benzoate esters .
Linker Group
- Target Compound : Sulfonamide (-SO₂-NH-) linker.
- Analogues: Amino (-NH-), thio (-S-), or ether (-O-) linkers (e.g., I-6230: phenethylamino; I-6373: phenethylthio; I-6473: phenethoxy) . Thioethers (e.g., I-6373) may confer redox sensitivity.
Heterocyclic Moieties
- Target Compound : 3,5-Dimethylpyrazole with a tetrahydrothiophene sulfone.
- Analogues: Pyridazine (e.g., I-6230: pyridazin-3-yl), methylpyridazine (I-6232), or isoxazole rings (e.g., I-6273: methylisoxazol-5-yl) . The sulfone group in the target compound may enhance electron-withdrawing effects, altering electronic distribution and solubility.
Substituents
- Target Compound : 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone) and methyl groups on the pyrazole.
- Analogues: Methyl or halogen substituents on heterocycles (e.g., I-6232: 6-methylpyridazine; I-6373: 3-methylisoxazole) . Methyl groups on heterocycles may sterically hinder enzymatic degradation.
Hypothetical Electronic and Pharmacokinetic Properties
While experimental data are unavailable, structural differences suggest the following:
- Solubility : The sulfonamide and sulfone groups in the target compound may increase hydrophilicity compared to analogues with thioethers or ethers.
- Metabolic Stability : Methyl ester and pyrazole rings could confer resistance to esterase-mediated hydrolysis compared to ethyl esters (e.g., I-6473).
- Binding Interactions: The sulfonamide linker may enable stronger interactions with polar residues in enzyme active sites compared to amino or ether linkers.
Table 1: Structural Comparison with Analogues
| Feature | Target Compound | I-6230/I-6232 (Pyridazine) | I-6273/I-6373 (Isoxazole) |
|---|---|---|---|
| Ester Group | Methyl benzoate | Ethyl benzoate | Ethyl benzoate |
| Linker | Sulfonamide (-SO₂-NH-) | Phenethylamino (-NH-) | Phenethylthio (-S-) or ether (-O-) |
| Heterocycle | 3,5-Dimethylpyrazole + sulfone | Pyridazine or methylpyridazine | Methylisoxazole |
| Key Substituents | 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone) | Methyl/halogen on pyridazine | Methyl on isoxazole |
| Potential Properties | High polarity, strong H-bonding capacity | Moderate polarity, aromatic stacking | Variable redox sensitivity |
Data inferred from structural analysis and .
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into three primary components:
- 3,5-Dimethyl-1H-pyrazole-4-sulfonamide core
- 1,1-Dioxidotetrahydrothiophen-3-yl substituent
- Methyl 3-aminobenzoate backbone
Key disconnections involve:
- Formation of the pyrazole ring via cyclocondensation of a β-keto ester with a hydrazine derivative.
- Introduction of the sulfonamide group at position 4 of the pyrazole.
- Functionalization of the sulfonamide nitrogen with the tetrahydrothiophene dioxide moiety.
- Esterification of the benzoic acid precursor.
Pyrazole Core Synthesis: Cyclocondensation of β-Keto Esters
The 3,5-dimethyl-1H-pyrazole scaffold is synthesized via cyclization of methyl 3-oxobutanoate derivatives with hydrazines. For example:
Procedure (Adapted from Patent Example 1.3):
- Methyl 3-oxo-2-(substituted)butanoate (1.36 mmol) is reacted with a hydrazine sulfonamide (1.36 mmol) in ethanol under reflux (60–80°C) for 12–24 hours.
- The mixture is concentrated, diluted with ethyl acetate, and washed with saturated NaHCO₃.
- Purification via silica gel chromatography (cyclohexane/ethyl acetate gradient) yields the pyrazole-sulfonamide intermediate.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Reaction Temperature | 60–80°C |
| Solvent | Ethanol |
Sulfonamide Functionalization with Tetrahydrothiophene Dioxide
The tetrahydrothiophene dioxide group is introduced via nucleophilic substitution or sulfonylation.
Method A: Sulfonyl Chloride Coupling
- 3-Amino-1,1-dioxidotetrahydrothiophene (1.1 eq) is treated with pyrazole-4-sulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0°C.
- Triethylamine (2.0 eq) is added dropwise, and the reaction is stirred at room temperature for 4 hours.
- Work-up includes washing with 0.1N HCl, brine, and drying over Na₂SO₄.
Method B: Mitsunobu Reaction
- Pyrazole-4-sulfonamide (1.0 eq), 1,1-dioxidotetrahydrothiophen-3-ol (1.2 eq), and triphenylphosphine (1.5 eq) are dissolved in THF.
- Diethyl azodicarboxylate (DEAD, 1.5 eq) is added at 0°C, and the mixture is stirred for 12 hours.
- Purification by recrystallization (pentane/CH₃CN) yields the coupled product.
Comparative Data:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| A | 65 | 95 |
| B | 78 | 98 |
Esterification and Final Assembly
The benzoate ester is introduced via Steglich esterification or by starting from methyl 3-aminobenzoate :
Procedure:
- 3-(Sulfonamido)benzoic acid (1.0 eq) is dissolved in methanol (10 mL/g).
- Thionyl chloride (2.0 eq) is added dropwise at 0°C, and the mixture is refluxed for 3 hours.
- The solvent is evaporated, and the residue is triturated with ice-cold water to yield the ester.
Optimization Note:
- Microwave-assisted esterification (100°C, 30 min) improves yields to 90% with reduced side products.
Challenges and Mitigation Strategies
- Regioselectivity in Pyrazole Formation :
- Sulfonamide Oxidation :
- Tetrahydrothiophene dioxide is prone to over-oxidation; low-temperature (0–5°C) reactions with H₂O₂/AcOH minimize degradation.
- Purification Complexity :
- High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) resolves regioisomeric impurities.
Spectroscopic Characterization
Key Spectral Data:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45 (t, J = 8.0 Hz, 1H, ArH), 6.95 (s, 1H, pyrazole-H), 3.90 (s, 3H, OCH₃), 3.10–3.30 (m, 4H, tetrahydrothiophene CH₂), 2.40 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calc. for C₁₈H₂₁N₃O₆S₂ [M+H]⁺: 456.0923; found: 456.0925.
Industrial-Scale Considerations
Q & A
Basic: What are the key synthetic steps for preparing methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamido)benzoate?
The synthesis typically involves:
- Multi-step coupling : Reacting a pyrazole sulfonamide precursor with a tetrahydrothiophene dioxide derivative under nucleophilic substitution conditions.
- Esterification : Introducing the benzoate group via methyl ester protection, often using methanol and acid catalysts.
- Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate intermediates .
- Characterization : NMR (¹H, ¹³C), IR, and mass spectrometry to confirm structural integrity .
Advanced: How can reaction conditions be optimized to improve yields in sulfonamide-pyrazole coupling?
Key variables include:
- Temperature : Elevated temperatures (40–50°C) enhance reaction rates but may risk decomposition of sensitive groups like sulfonamides .
- Catalysts : Trifluoroacetic acid (TFA) accelerates azide-mediated cyclization, as seen in analogous pyrazole-triazole syntheses .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates while minimizing side reactions .
- Monitoring : LC-MS or TLC tracks reaction progress, allowing timely termination to avoid over-reaction .
Basic: What characterization techniques are critical for structural validation?
- ¹H/¹³C NMR : Resolves substituent positions (e.g., methyl groups at pyrazole C3/C5) and sulfonamide NH coupling .
- IR spectroscopy : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
- High-resolution MS : Verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can stability challenges in the tetrahydrothiophene dioxide moiety be addressed?
- Moisture control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of the sulfone group.
- Low-temperature storage : Intermediates with this moiety are stored at –20°C to slow degradation .
- Alternative protecting groups : Replace the sulfone with more stable groups (e.g., sulfonamides) if reactivity permits .
Advanced: How to resolve contradictory spectral data during sulfonamido linkage confirmation?
- Cross-validation : Compare ¹H NMR NH proton shifts (δ ~10–12 ppm) with IR sulfonamide bands (~1330/1150 cm⁻¹) .
- 2D NMR (HSQC/HMBC) : Maps correlations between NH protons and adjacent carbons to confirm connectivity .
- X-ray crystallography : Resolves ambiguities in solid-state structures, though requires high-purity crystals .
Basic: What solvents and catalysts are effective in pyrazole sulfonamide coupling?
- Solvents : Dichloromethane or 1,2-dichloroethane for polar yet non-nucleophilic environments .
- Catalysts : TFA or Lewis acids (e.g., ZnCl₂) activate electrophilic sites for sulfonamide bond formation .
Advanced: How to validate intermediate purity in multi-step syntheses?
- LC-MS purity checks : Ensure intermediates have >95% purity before proceeding .
- Melting point analysis : Sharp melting ranges (e.g., 95–95.6°C) indicate high crystallinity and purity .
- Elemental analysis : Matches calculated C/H/N/S percentages to theoretical values .
Basic: What are common side reactions, and how are they mitigated?
- Oversubstitution : Excess reagents may lead to di- or trisubstituted products. Controlled stoichiometry and slow reagent addition minimize this .
- Ester hydrolysis : Use dry conditions and avoid prolonged exposure to acidic/basic environments .
- Byproduct removal : Celite-assisted filtration and gradient chromatography isolate target compounds .
Advanced: How do substituents influence pyrazole ring reactivity in nucleophilic substitutions?
- Electron-withdrawing groups (e.g., sulfonamides) : Deactivate the pyrazole ring, requiring harsher conditions for substitution .
- Steric effects : Bulky groups (e.g., 3,5-dimethyl) hinder nucleophilic attack at C4, necessitating longer reaction times .
Advanced: What challenges arise when scaling synthesis from milligram to gram scale?
- Heat dissipation : Exothermic reactions require jacketed reactors or slow reagent addition to prevent runaway heating .
- Oxygen/moisture sensitivity : Schlenk lines or gloveboxes maintain inert atmospheres for air-sensitive intermediates .
- Purification bottlenecks : Switch from flash chromatography to recrystallization or automated systems (e.g., HPLC) for larger batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
